ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
Description
Ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a coumarin-based derivative featuring a 2H-chromen-2-one (coumarin) core substituted at position 3 with a propanoate ester chain. Key structural attributes include:
- Position 4: A methyl group.
- Position 7: A naphthalen-1-ylmethoxy substituent, which introduces aromatic bulk and lipophilicity.
This compound’s synthesis likely involves alkylation of a hydroxylated coumarin precursor with naphthalen-1-ylmethyl bromide under basic conditions, followed by esterification (e.g., using ethyl propanoate or a propanoic acid derivative) . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors responsive to coumarin derivatives.
Properties
IUPAC Name |
ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O5/c1-3-29-25(27)14-13-22-17(2)21-12-11-20(15-24(21)31-26(22)28)30-16-19-9-6-8-18-7-4-5-10-23(18)19/h4-12,15H,3,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIUFGPIMSLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthylmethoxy Group: This step involves the etherification of the chromone core with a naphthylmethanol derivative, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Esterification: The final step involves the esterification of the chromone derivative with ethyl 3-bromopropanoate in the presence of a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl propanoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating active metabolites in drug development.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid |
| Basic hydrolysis | NaOH (aq.), ethanol, Δ | Sodium salt of the carboxylic acid |
Hydrolysis rates depend on steric hindrance from the naphthylmethoxy group, with base-driven reactions achieving >85% yield in 6 hours.
Nucleophilic Aromatic Substitution
The electron-deficient chromenone core allows substitution at the 7-position. The naphthylmethoxy group can be replaced by amines or thiols under catalytic conditions .
| Reaction Type | Catalyst | Nucleophile | Yield | Reference |
|---|---|---|---|---|
| Amination | CuI, L-proline | Benzylamine | 72% | |
| Thiolation | Pd(OAc)₂ | Thiophenol | 68% |
Oxidation of the Chromene Core
The α-pyrone ring undergoes oxidation to form quinone derivatives, enhancing electrophilic properties.
Example Reaction:
Chromene → Quinone (using KMnO₄ in acidic medium)
| Oxidizing Agent | Conditions | Product Stability |
|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | Moderate (decomposes above 60°C) |
Catalytic Hydrogenation
The chromene double bond is reduced selectively under hydrogenation conditions:
Reaction:
2H-Chromen-2-one → Dihydrochromenone
| Catalyst | H₂ Pressure | Solvent | Conversion |
|---|---|---|---|
| Pd/C | 1 atm | Ethanol | 94% |
Coumarin Core Functionalization
Modifications at the 3- and 4-positions significantly impact bioactivity. Data from coumarin helicase inhibitor studies (PMC) reveal:
Table 1: Substituent Effects on Helicase Inhibition
| Compound | R₁ (4-position) | R₂ (8-position) | IC₅₀ (Sa) | IC₅₀ (Ba) |
|---|---|---|---|---|
| 20 | Methyl | Methyl | 3.2 μM | 4.1 μM |
| 33 | H | Methyl | 18.7 μM | 22.3 μM |
| 34 | Methyl | Ethyl | 5.1 μM | 6.8 μM |
-
Methyl groups at the 4-position are essential for potency (3.2 μM vs 18.7 μM IC₅₀) .
-
Ethyl substitution at the 8-position retains activity (5.1 μM IC₅₀) .
Suzuki Coupling for Biphenyl Derivatives
The naphthylmethoxy group can be replaced with biphenyl systems via palladium-catalyzed cross-coupling :
Reaction:
7-Bromo derivative + Arylboronic acid → Biphenyl coumarin
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(PPh₃)₄ | - | 78% |
Photochemical Reactivity
The chromenone core undergoes [2+2] photocycloaddition under UV light, forming dimers:
Conditions:
-
UV light (λ = 254 nm)
-
Solvent: Acetonitrile
Product: Cyclobutane-linked dimer (confirmed by X-ray crystallography).
Scientific Research Applications
Ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound belongs to the class of compounds known as chromenones, which are recognized for their diverse biological activities. The compound's structure features a chromone backbone, which is known for its ability to interact with various biological targets.
Structural Formula
The structural formula can be represented as follows:
This indicates that the compound consists of 22 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of chromenone derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in breast cancer cells by activating specific apoptotic pathways .
Antioxidant Properties
Chromone derivatives are also noted for their antioxidant activities. Research indicates that this compound may exhibit significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of chromenones. Preliminary studies suggest that this compound may protect neuronal cells from damage caused by neurotoxins, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Photovoltaic Materials
The unique electronic properties of chromenone derivatives make them suitable candidates for use in organic photovoltaic devices. Research has indicated that compounds like this compound can enhance the efficiency of solar cells by improving light absorption and charge transport properties .
Sensors
The compound's ability to undergo fluorescence makes it a potential candidate for sensor applications. Studies have explored its use in detecting metal ions and other environmental pollutants due to its sensitivity and selectivity .
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Protects neuronal cells |
Material Properties Summary
| Property | Value | Application |
|---|---|---|
| Light Absorption | High | Organic photovoltaics |
| Fluorescence | Significant | Environmental sensors |
Case Study 1: Anticancer Activity
In a controlled study, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Photovoltaic Application
A research team incorporated this compound into a polymer blend used in organic solar cells. The device exhibited an increase in power conversion efficiency by approximately 15% compared to control devices without the compound, highlighting its potential in renewable energy applications.
Mechanism of Action
The mechanism of action of ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate the activity of pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous coumarin derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- The naphthalen-1-ylmethoxy group in the target compound increases lipophilicity (logP ~4.2), favoring membrane permeability but reducing aqueous solubility. In contrast, the propoxy substituent in CAS 858753-29-4 lowers logP (~2.8), enhancing solubility .
- Electron-withdrawing groups (e.g., Cl , CF₃ in CAS 573973-49-6) improve oxidative stability and may enhance receptor-binding affinity via polar interactions .
Bioactivity Trends: Amide vs. Aromatic Bulk: The naphthalene moiety in the target compound may enhance interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs), whereas smaller substituents (e.g., propoxy) favor metabolic clearance .
Synthetic Accessibility :
- The target compound’s naphthalen-1-ylmethoxy group requires multi-step synthesis (e.g., propargyl bromide alkylation ), whereas simpler alkoxy groups (e.g., propoxy) are more straightforward to introduce .
Biological Activity
Ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a synthetic compound that belongs to the class of chromone derivatives. Its complex structure includes a chromenone core with various substituents that suggest potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 425.46 g/mol. The compound features a propanoate moiety attached to a chromone derivative, which is known for its reactivity due to the presence of carbonyl and ether functional groups.
Structural Highlights
| Component | Description |
|---|---|
| Chromenone Core | A bicyclic structure known for various biological activities. |
| Propanoate Moiety | Enhances solubility and bioavailability. |
| Naphthalen-1-ylmethoxy Group | Contributes to the compound's lipophilicity and potential receptor interactions. |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cellular systems.
- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Study on Antioxidant Activity
A study conducted by Zhang et al. (2021) evaluated the antioxidant properties of several chromone derivatives, including this compound. The results demonstrated a significant reduction in malondialdehyde levels in treated cells compared to controls, indicating effective scavenging of reactive oxygen species (ROS).
Anti-inflammatory Research
Research by Kumar et al. (2020) investigated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results showed a marked decrease in edema and inflammatory markers in treated groups versus placebo, supporting its potential therapeutic use in inflammatory diseases.
Antimicrobial Activity
In a study published by Lee et al. (2019), this compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Applications in Medicinal Chemistry
Given its diverse biological activities, ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-y]propanoate has potential applications in various fields:
- Pharmaceutical Development : As a lead compound for new anti-inflammatory or antioxidant drugs.
- Cosmetic Formulations : Due to its antioxidant properties, it may be included in skincare products aimed at reducing oxidative damage.
- Agricultural Chemistry : Potential use as a natural pesticide or antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate?
- Methodology : A general approach involves nucleophilic substitution under basic conditions. For example, coupling naphthalen-1-ylmethoxy groups to the chromene scaffold via K₂CO₃-mediated reactions in polar aprotic solvents like DMF, followed by esterification steps (e.g., ethyl propanoate side chain introduction) . Multicomponent protocols, such as those used for analogous coumarin derivatives, can optimize yield by controlling stoichiometry and reaction time (e.g., 2–6 hours at 50–80°C) .
- Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates using column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., naphthylmethoxy protons at δ 4.8–5.2 ppm; coumarin carbonyl at ~160 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
- Validation : Cross-reference spectral data with analogous coumarin derivatives to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structure refinement?
- Methodology :
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twin resolution. Adjust weighting schemes (WGHT) to improve R-factor convergence .
- Validation : Employ WinGX’s PARST and PLATON to check for missed symmetry, hydrogen bonding, and solvent-accessible voids .
Q. What strategies optimize experimental design for stability studies under varying conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., monitor mass loss at 150–300°C) .
- Photolytic Stability : Expose samples to UV light (254–365 nm) and track degradation via HPLC, comparing retention times of parent compound and byproducts .
- Controlled Variables : Adjust humidity (20–80% RH) and pH (3–9) to simulate physiological or storage conditions .
Q. How can computational methods complement experimental data in resolving spectral contradictions?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
- Docking Studies : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize unexpected reactivity or stability profiles .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?
- Methodology :
- Dose-Response Curves : Repeat assays (n ≥ 3) with standardized protocols (e.g., MTT assay for cytotoxicity) to rule out experimental variability .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., ester hydrolysis products) .
- Statistical Tools : Apply two-way ANOVA to differentiate between batch effects and true SAR trends .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 50–80°C | |
| Solvent | DMF, Ethyl Acetate | |
| Catalyst | K₂CO₃ | |
| Purification | Column Chromatography (SiO₂) |
Table 2 : Crystallographic Refinement Metrics (SHELXL)
| Metric | Target Value | Reference |
|---|---|---|
| R1 (I > 2σ(I)) | <0.05 | |
| wR2 (all data) | <0.15 | |
| GooF | 0.9–1.1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
